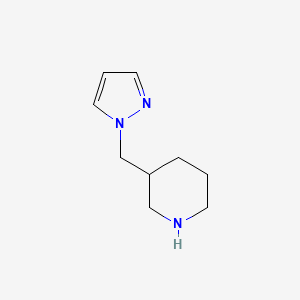

3-((1H-Pyrazol-1-yl)methyl)piperidine

Description

Properties

IUPAC Name |

3-(pyrazol-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-3-9(7-10-4-1)8-12-6-2-5-11-12/h2,5-6,9-10H,1,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVBYKCAAHNALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-Pyrazol-1-yl)methyl)piperidine typically involves the reaction of piperidine with a pyrazole derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with a pyrazole-containing alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of 3-((1H-Pyrazol-1-yl)methyl)piperidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((1H-Pyrazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Sodium hydride or potassium carbonate in an organic solvent like dimethylformamide.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced forms of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The incorporation of the pyrazole moiety into piperidine structures has shown promising results in developing novel therapeutic agents. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, studies have demonstrated that compounds containing the pyrazole structure can inhibit inflammation effectively, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Case Study:

A study synthesized a series of 3-substituted pyrazole derivatives, including those with piperidine linkages, which were tested for their anti-inflammatory efficacy using carrageenan-induced paw edema models. The results showed that certain derivatives exhibited over 80% inhibition of inflammation, suggesting their potential as effective anti-inflammatory agents .

Antimicrobial Activity

3-((1H-Pyrazol-1-yl)methyl)piperidine also shows promise as an antimicrobial agent. Research has identified several pyrazole derivatives that demonstrate potent activity against various bacterial strains.

Case Study:

In a comparative study, several pyrazole-based compounds were synthesized and screened against pathogens like E. coli and S. aureus. One derivative showed significant antibacterial activity, indicating that structural modifications in the piperidine-pyrazole framework could enhance antimicrobial properties .

Biological Research Applications

The unique structural features of 3-((1H-Pyrazol-1-yl)methyl)piperidine make it a valuable scaffold for biomedical research.

Tyrosine Kinase Inhibitors

Pyrazole derivatives are being explored as potential tyrosine kinase inhibitors (TKIs), which are crucial in cancer therapy due to their role in cell signaling pathways.

Case Study:

A recent synthesis of 1H-pyrazolo[3,4-b]pyridines highlighted their potential as TKIs. The study revealed that certain derivatives could inhibit specific kinases involved in tumor growth and proliferation, presenting a new avenue for cancer treatment .

Neuroprotective Effects

Research into the neuroprotective properties of pyrazole derivatives has gained traction, particularly concerning neurodegenerative diseases.

Case Study:

In vitro studies have shown that some pyrazole compounds can protect neuronal cells from oxidative stress-induced damage. These findings suggest that 3-((1H-Pyrazol-1-yl)methyl)piperidine could be further investigated for its neuroprotective capabilities .

Synthetic Methodologies

The synthesis of 3-((1H-Pyrazol-1-yl)methyl)piperidine involves various chemical reactions that facilitate the introduction of functional groups essential for its biological activity.

Synthetic Approaches

Several synthetic routes have been developed to create pyrazole-piperidine hybrids:

- Condensation Reactions: Pyrazoles can be synthesized via condensation reactions involving hydrazine derivatives and carbonyl compounds.

- Alkylation Methods: The introduction of piperidine moieties can be achieved through alkylation reactions with halogenated piperidines.

Table: Summary of Synthetic Methods

Mechanism of Action

The mechanism of action of 3-((1H-Pyrazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its target, making it a potent bioactive molecule.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Pyridopyrimidinone derivatives (e.g., C23H29N7O) add a fused bicyclic system, which may improve binding affinity in enzyme-targeted therapies .

Substituent Effects: Ethyl vs. Trifluoromethyl Groups: The electron-withdrawing CF3 group in C9H13ClF3N3 could improve metabolic stability and receptor binding specificity .

Heterocycle Swaps :

- Replacing pyrazole with triazole (C12H22N4) or tetrazole (C8H15N5S) alters hydrogen-bonding capacity and aromaticity, impacting target selectivity .

Synthetic Approaches :

- Cross-coupling reactions (e.g., cesium carbonate-mediated nucleophilic substitution) are common for attaching pyrazole groups to piperidine or pyridazine scaffolds .

- Reductive amination (using sodium triacetoxyborohydride) is employed for secondary amine formation in analogs like 49c .

Pharmacological and Industrial Relevance

- Intermediates in Drug Discovery : The frequent appearance of such compounds in pharmaceutical catalogs (e.g., Hairui Chemical) underscores their utility as intermediates for kinase inhibitors or GPCR modulators .

Biological Activity

3-((1H-Pyrazol-1-yl)methyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, along with comparative data from related pyrazole derivatives.

Chemical Structure and Properties

The compound 3-((1H-Pyrazol-1-yl)methyl)piperidine features a piperidine ring substituted with a pyrazole moiety. Its structural formula can be represented as follows:

This indicates that the compound contains nine carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. In vitro studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including 3-((1H-Pyrazol-1-yl)methyl)piperidine. For instance, one study reported that certain pyrazole derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

| 7b | 0.23 | Escherichia coli |

| 10 | 0.20 | Pseudomonas aeruginosa |

Antitumor Activity

Pyrazole derivatives, including those with piperidine components, have been explored for their antitumor activities. A study highlighted that compounds with similar structures exhibited significant antiproliferative effects on human cancer cell lines, with some derivatives showing growth inhibition in the range of IC50 values from 0.162 μM to 2.30 μM against various tumor types .

Table 2: Antitumor Efficacy of Related Pyrazole Compounds

| Compound | GI50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 2.30 | HCT116 (Colon Carcinoma) |

| Compound B | 0.299 | MV4-11 (Acute Myeloid Leukemia) |

The biological activity of 3-((1H-Pyrazol-1-yl)methyl)piperidine may be attributed to its interaction with specific molecular targets within cells. The mechanism often involves binding to receptors or enzymes that regulate cellular processes, leading to either inhibition or activation of key pathways involved in disease progression.

Case Studies

Several case studies have focused on the therapeutic potential of pyrazole derivatives:

- Antimicrobial Effectiveness : A study demonstrated that a series of pyrazole compounds effectively inhibited biofilm formation in pathogenic bacteria, suggesting potential applications in treating biofilm-associated infections .

- Anticancer Properties : Research indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting their dual role as cytotoxic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((1H-Pyrazol-1-yl)methyl)piperidine, and how can reaction efficiency be optimized?

- Methodology : Utilize nucleophilic substitution or reductive amination strategies. For example, react 1H-pyrazole derivatives with piperidine-containing electrophiles (e.g., chloromethyl-piperidine) in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux. Monitor reaction progress via TLC or LC-MS. Optimize yields by adjusting stoichiometry (1:1.2 molar ratio of pyrazole to piperidine derivative) and using catalysts like K₂CO₃ for deprotonation .

- Characterization : Confirm structure via -NMR (pyrazole protons at δ 7.5–8.0 ppm, piperidine methylene at δ 3.5–4.0 ppm) and HRMS .

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

- Methodology : Cross-validate using complementary techniques:

- X-ray crystallography : Resolve ambiguities in stereochemistry or bonding by growing single crystals (via slow evaporation in ethanol/water mixtures) and refining structures with SHELXL .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex regions (e.g., piperidine CH₂ groups) .

Q. What safety protocols are critical when handling 3-((1H-Pyrazol-1-yl)methyl)piperidine?

- Methodology : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact with skin (H303+H313+H333 hazards). In case of exposure, rinse with water and consult safety data sheets for neutralization guidelines .

Advanced Research Questions

Q. How can hydrogen-bonding networks influence the solid-state properties of this compound, and what analytical tools are essential?

- Methodology : Perform graph-set analysis (Etter’s rules) on X-ray data to classify hydrogen-bond motifs (e.g., D, R₂²(8) patterns). Use Mercury or CrystalExplorer to visualize packing diagrams. For example, pyrazole N–H groups may form N–H⋯N interactions with adjacent piperidine moieties, stabilizing the crystal lattice .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodology :

- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify off-target effects.

- Control experiments : Include reference compounds (e.g., sigma-1 receptor ligands for neuroactivity studies) to validate assay specificity .

- Statistical analysis : Apply ANOVA or Bayesian modeling to distinguish noise from true activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target engagement?

- Methodology :

- Derivatization : Introduce substituents at pyrazole C3/C5 or piperidine N1 (e.g., methyl, halogens) to probe steric/electronic effects.

- Binding assays : Use SPR or ITC to quantify affinity changes. For example, bulky groups on the pyrazole ring may hinder binding to enzymatic pockets .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.